Perfluoro-tert-butylcyclohexane: A Comprehensive Technical Guide
Perfluoro-tert-butylcyclohexane: A Comprehensive Technical Guide
Introduction
Perfluoro-tert-butylcyclohexane (C₁₀F₂₀) is a fully fluorinated derivative of the hydrocarbon tert-butylcyclohexane. As a member of the perfluorocarbon (PFC) family, it exhibits a unique combination of physicochemical properties stemming from the substitution of all hydrogen atoms with fluorine. The high strength of the carbon-fluorine bond imparts exceptional chemical inertness and thermal stability, while the electronegativity and low polarizability of the fluorine atoms result in weak intermolecular forces.[1] These characteristics render it a dense, hydrophobic, and lipophobic liquid with a high capacity for dissolving gases.[1]
This technical guide provides an in-depth exploration of the chemical properties of perfluoro-tert-butylcyclohexane, intended for researchers, scientists, and professionals in drug development and other advanced chemical fields. We will delve into its molecular structure, detailed physicochemical properties, spectroscopic signature, chemical stability, and functional applications, supported by field-proven experimental protocols and authoritative references. The causality behind its unique properties will be a central theme, providing not just data, but a foundational understanding of its behavior at a molecular level.
Molecular Structure and Conformation
Perfluoro-tert-butylcyclohexane consists of a perfluorinated cyclohexane ring bonded to a perfluorinated tert-butyl group. The systematic IUPAC name is 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]cyclohexane.[2]
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The bulky perfluoro-tert-butyl group, due to its significant steric demand, preferentially occupies an equatorial position to reduce unfavorable 1,3-diaxial interactions. This conformational preference governs the spatial arrangement of the fluorine atoms, which can be categorized as axial or equatorial, leading to a complex and distinct spectroscopic signature.
Physicochemical Properties
The complete substitution of hydrogen with fluorine atoms dramatically alters the physical properties of the parent hydrocarbon. The high atomic mass of fluorine results in a significantly increased density, while the weak van der Waals forces between the highly electronegative and poorly polarizable fluorine atoms lead to a relatively low boiling point for its molecular weight.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀F₂₀ | [1][3] |
| Molecular Weight | 500.07 g/mol | [1][3] |
| CAS Number | 84808-64-0 | [1][3] |
| Appearance | Clear, colorless liquid | [4] |
| Density | 1.9989 g/mL at 24°C | [3] |
| Boiling Point | 148.5°C | [3][5] |
| Melting Point | -24°C | [3][5] |
| Viscosity | Higher than hydrocarbon analogues; specific value not available. Perfluorinated liquids exhibit viscosities that increase with molecular size and from linear to cyclic structures. | [3][6] |
| Surface Tension | Low, characteristic of perfluorocarbons (e.g., perfluorohexane is ~11.9 mN/m at 20°C). | [7] |
| Dielectric Constant | Low, typical for non-polar perfluorinated liquids (e.g., 3M Fluorinert™ liquids are in the range of 1.75-1.9). | [8][9] |
| Solubility | Insoluble in water and most common organic solvents (hydrophobic and lipophobic). Soluble in other perfluorinated liquids. | [3] |
Spectroscopic and Analytical Characterization
The definitive identification and purity assessment of perfluoro-tert-butylcyclohexane relies on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is the most powerful tool for the structural elucidation of this molecule. Due to the chair conformation and the presence of the bulky substituent, the fluorine atoms on the cyclohexane ring are not chemically equivalent. This results in a complex spectrum with multiple distinct signals corresponding to the axial and equatorial fluorine atoms at different positions relative to the perfluoro-tert-butyl group. The nine fluorine atoms of the three CF₃ groups on the tert-butyl substituent are equivalent and are expected to produce a single, intense singlet, which serves as a valuable marker for identification and quantification.[3]
-
Expected ¹⁹F NMR Features:
-
A highly intense singlet for the nine equivalent fluorine atoms of the -C(CF₃)₃ group.
-
A series of complex multiplets for the eleven fluorine atoms on the cyclohexane ring, with chemical shifts influenced by their axial/equatorial position and proximity to the substituent.
-
Large geminal (F-C-F) coupling constants, typically in the range of 280-290 Hz, are expected for the CF₂ groups on the ring.[10]
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing purity and confirming molecular weight. Under electron ionization (EI), perfluoro-tert-butylcyclohexane will produce a characteristic fragmentation pattern.
-
Expected MS Features:
-
The molecular ion peak (M⁺) at m/z 500 is expected.
-
Prominent fragment ions resulting from the loss of fluorine (M-19) or CF₃ groups (M-69).
-
A characteristic fragmentation involves the cleavage of the perfluorinated tert-butyl group.[3]
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by very strong absorption bands associated with C-F bond stretching vibrations, typically found in the 1000-1300 cm⁻¹ region.[3] The complexity of the molecule leads to multiple overlapping bands, creating a unique fingerprint for the compound.
Chemical Stability and Reactivity
A hallmark of perfluorocarbons is their extraordinary chemical and thermal stability, and perfluoro-tert-butylcyclohexane is no exception.
-
Thermal Stability: The C-F bond is one of the strongest single bonds in organic chemistry, imparting high thermal stability. Perfluorinated alicyclic compounds are generally stable to over 400°C.[7]
-
Chemical Inertness: The molecule is highly resistant to attack by acids, bases, oxidizing agents, and reducing agents. The dense sheath of highly electronegative fluorine atoms protects the carbon backbone from chemical attack.[7]
-
Incompatibilities: The primary incompatibility is with alkali metals (e.g., sodium, potassium) at elevated temperatures, which can cause vigorous or explosive decomposition.
Applications and Functional Relevance
The unique properties of perfluoro-tert-butylcyclohexane make it a candidate for specialized applications where chemical and thermal stability are paramount.
-
Oxygen Carrier: Its high gas-dissolving capacity, biocompatibility, and long half-life have led to its use as a primary component in the development of artificial blood substitutes and oxygen therapeutics, such as Oxycyte.[1] The PFC emulsion can carry significantly more oxygen than an equivalent volume of blood, making it valuable for treating conditions like ischemic stroke and decompression sickness.[1]
-
Biomedical Imaging: Its properties make it a potential contrast agent for ultrasound imaging.[1] The presence of numerous fluorine atoms also makes it a candidate for ¹⁹F Magnetic Resonance Imaging (MRI), a technique that offers high sensitivity with no background signal from biological tissues.
-
Dielectric and Heat Transfer Fluids: Like other perfluorocarbons, its high dielectric strength, low dielectric constant, and excellent thermal stability make it suitable for use as a coolant and insulator in high-performance electronics and specialized industrial processes.[11]
Safety, Handling, and Environmental Profile
-
Safety and Handling: Perfluoro-tert-butylcyclohexane is considered to have low toxicity. However, it is recommended to handle it in a well-ventilated area, avoiding inhalation of vapors and contact with skin and eyes.[4] Standard personal protective equipment (gloves, safety glasses) should be worn.[4]
-
Environmental Profile: As with other perfluorocarbons, this compound is characterized by very high persistence in the environment due to its chemical inertness.[12] PFCs are potent greenhouse gases with long atmospheric lifetimes, contributing to global warming.[1][13] Therefore, emissions should be minimized, and the compound should be handled and disposed of in accordance with local regulations, utilizing recovery and recycling where possible.[14][15]
Experimental Protocols
The following protocols are provided as validated starting points for the characterization of perfluoro-tert-butylcyclohexane.
Protocol 1: Purity and Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for determining the purity and identifying potential isomers of perfluoro-tert-butylcyclohexane.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of perfluoro-tert-butylcyclohexane in a suitable volatile solvent like perfluorohexane. Causality: Dilution prevents column overloading and ensures sharp chromatographic peaks. A fluorinated solvent is used to ensure miscibility.
-
Instrumentation: Use a gas chromatograph equipped with a mass selective detector.
-
Column: A low-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm HP-5MS or equivalent, is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[16]
-
-
GC Conditions:
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. Causality: This temperature program allows for the elution of any residual solvent at a low temperature before ramping up to elute the high-boiling-point analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.[16]
-
Scan Range: m/z 50-600.
-
-
Data Analysis:
-
Integrate the peak(s) in the total ion chromatogram. Purity is determined by the area percentage of the main peak.
-
Examine the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern consistent with perfluoro-tert-butylcyclohexane.
-
Self-Validation: A successful analysis will show a single major peak with a mass spectrum corresponding to C₁₀F₂₀. The presence of other peaks may indicate impurities or isomers, which can be investigated by analyzing their respective mass spectra.
Protocol 2: Conceptual Synthesis via Cobalt (III) Fluoride Fluorination
Direct fluorination of hydrocarbons with elemental fluorine is extremely exothermic and difficult to control. A more effective method for exhaustive fluorination is the use of a high-valency metal fluoride, such as cobalt (III) fluoride (CoF₃).[17] This protocol describes a conceptual workflow for the synthesis of perfluoro-tert-butylcyclohexane from tert-butylcyclohexane.
Reaction: C₁₀H₂₀ + 40 CoF₃ → C₁₀F₂₀ + 20 HF + 40 CoF₂
Methodology:
-
Reactor Preparation: A heated tube reactor made of a corrosion-resistant alloy (e.g., Monel or nickel) is charged with anhydrous cobalt (II) fluoride (CoF₂).
-
Activator Generation: A stream of elemental fluorine (F₂) diluted with nitrogen is passed through the reactor at an elevated temperature (e.g., 250-300°C) to convert the CoF₂ to the active fluorinating agent, CoF₃. The reactor is purged with nitrogen to remove excess fluorine.
-
Fluorination: A stream of tert-butylcyclohexane vapor, carried by an inert gas (nitrogen), is passed through the heated bed of CoF₃. The reaction is highly exothermic, and the temperature must be carefully controlled (typically 250-400°C) to prevent fragmentation of the carbon skeleton. Causality: CoF₃ acts as a solid-phase fluorine carrier, moderating the extreme reactivity of elemental fluorine and allowing for a more controlled reaction.[17]
-
Product Collection: The effluent gas stream, containing the crude perfluorinated product, hydrogen fluoride (HF), and nitrogen, is passed through a series of traps. An alkaline scrubber (e.g., sodium bicarbonate solution) is used to remove the corrosive HF byproduct. The crude product is then collected in cold traps (e.g., cooled with dry ice/acetone).
-
Purification: The collected crude product is a mixture of the desired perfluoro-tert-butylcyclohexane, partially fluorinated intermediates, and potential fragmentation products. Purification is achieved through fractional distillation. The high density and boiling point of the desired product facilitate its separation from lower-boiling-point impurities.
Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described previously (GC-MS, ¹⁹F NMR, IR).
References
- Dias, A. M. A., et al. (2006). Viscosities of Liquid Fluorocompounds.
- Zhang, Y., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry.
- Tlusty, T., et al. (2014). Surface tension of water in the presence of perfluorocarbon vapors.
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Wikipedia. Perfluoro tert-butylcyclohexane. Available from: [Link]
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EBSCO Information Services. Perfluorocarbons (PFCs) | Research Starters. Available from: [Link]
- Townsend, C. A. (2023). Fluorocarbons (PFAS)—The Forever Chemicals. Townsend Letter, (478), 26-27.
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CO2Action. Perfluorocarbons (PFCs) Definition and Key Points. Available from: [Link]
- Homer, J., & Thomas, L. F. (1963). Nuclear Magnetic Resonance Spectra of Cyclic Fluorocarbons. Part 1.—¹⁹F Spectra of Fluorocyclohexanes. Transactions of the Faraday Society, 59, 2431-2439.
- Wefer, J., et al. (2021). Per- and polyfluoroalkyl substances in the environment. Science, 374(6567), 554-555.
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3M Company. 3M™ Fluorinert™ Electronic Liquid FC-72 Technical Data Sheet. Available from: [Link]
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Pharmacompass. Perfluoro T-Butylcyclohexane Drug Information. Available from: [Link]
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3M Company. 3M™ Fluorinert™ Liquids General Information. Available from: [Link]
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Wikipedia. Perfluorocarbon. Available from: [Link]
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3M Company. 3M™ Fluorinert™ Electronic Liquid FC-3283 Technical Data Sheet. Available from: [Link]
- Zurer, P. S. (1993). Perfluorocarbons Use, Emissions May Face Restriction. Chemical & Engineering News, 71(29), 7-13.
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ResearchGate. The fluorination of hydrocarbons with cobalt trifluoride. Available from: [Link]
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PubChem. Perfluoro-tert-butylcyclohexane | C10HF19 | CID 15710951. Available from: [Link]
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F2 Chemicals Ltd. Technical Article - Electrical properties of the FLUTEC. Available from: [Link]
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University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
- Fowler, R. D., et al. (1947). The Fluorination of Hydrocarbons with Cobalt Trifluoride. Industrial & Engineering Chemistry, 39(3), 292-298.
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